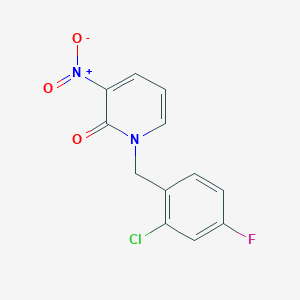

![molecular formula C21H25N3O2 B5536540 2-{[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]carbonyl}-3,5,7-trimethyl-1H-indole](/img/structure/B5536540.png)

2-{[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]carbonyl}-3,5,7-trimethyl-1H-indole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of indole derivatives involves strategic methodologies, such as the introduction of side chains via lithiation and intramolecular Mannich cyclisation. For example, hexahydroazocino[4,3-b]indoles were synthesized from 1-phenylsulphonylindole, showcasing the complexity and versatility of indole synthesis techniques (Street et al., 1987). Other approaches involve reactions of 2,3-disubstituted indoles with N,N-dimethylguanidine, further highlighting the synthetic diversity in accessing indole frameworks (Molina et al., 1998).

Molecular Structure Analysis

Molecular structure determination is pivotal, with X-ray crystallography being a key technique. It has been used to confirm the structures of synthesized indole derivatives, providing insights into their molecular geometries and the nature of their chemical bonds (Letcher et al., 1993).

Chemical Reactions and Properties

Indoles engage in a variety of chemical reactions, including gold(I)-catalyzed formal [4+2] reactions between 1,3-diynes and pyrroles, leading to the synthesis of disubstituted indoles. This demonstrates the reactivity and potential for functionalization of indole compounds (Matsuda et al., 2015).

科学的研究の応用

Biological Importance of Indole Nucleus

Indole compounds, including those substituted at various positions, are known for their significant biological activities. These activities are attributed to the indole nucleus, which is a common structural motif found in natural products, pharmaceuticals, and biologically active compounds. The incorporation of the indole nucleus in medicinal compounds has rendered it a versatile heterocycle with a wide spectrum of biological activities. This includes being a part of the amino acid tryptophan, which is essential for protein synthesis, and serving as the basis for drugs like indomethacin. Indole alkaloids, derived from plants, also exhibit a range of biological activities (Sharma, Kumar, & Pathak, 2010).

Synthesis and Functionalization of Indoles

The synthesis and functionalization of indoles through palladium-catalyzed reactions highlight the structural component's importance in various biologically active compounds. These methods have been researched for over 100 years, offering a variety of classical methods for their synthesis. Palladium-catalyzed reactions, in particular, have become crucial in the synthesis of indoles due to their tolerance to a wide range of functionalities, making them applicable to complex molecules. This has deeply influenced organic chemistry, providing access to fine chemicals, pharmaceutical intermediates, and active ingredients in a more efficient and less wasteful manner (Cacchi & Fabrizi, 2005).

Application in Heterocyclic Chemistry

The study and development of synthetic methods for pyrroles, indoles, and carbazoles using transition-metal-catalyzed CH activation approaches demonstrate the ongoing interest in these compounds. These heterocycles are crucial in natural products, pharmaceuticals, and functional molecules. The CH activation approaches not only serve as atom- and step-economical alternatives to existing synthetic methods but also showcase the latest developments in organometallic chemistry and homogeneous catalysis (Yoshikai & Wei, 2013).

作用機序

The mechanism of action of indole and isoxazole derivatives can vary widely depending on their specific structures and the biological targets they interact with. Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

将来の方向性

特性

IUPAC Name |

[2-(3,5-dimethyl-1,2-oxazol-4-yl)pyrrolidin-1-yl]-(3,5,7-trimethyl-1H-indol-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O2/c1-11-9-12(2)19-16(10-11)13(3)20(22-19)21(25)24-8-6-7-17(24)18-14(4)23-26-15(18)5/h9-10,17,22H,6-8H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDZNVOMDYYEVCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=C(N2)C(=O)N3CCCC3C4=C(ON=C4C)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]carbonyl}-3,5,7-trimethyl-1H-indole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

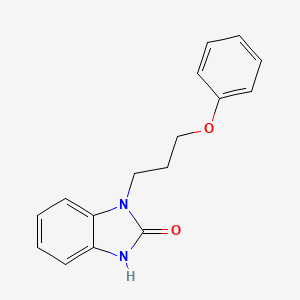

![3-({[2-(2-chlorophenyl)ethyl]amino}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5536460.png)

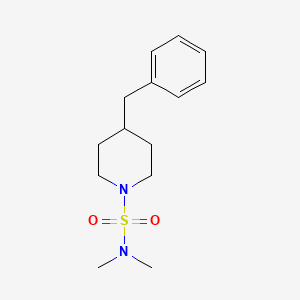

![2-methyl-6-({4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}methyl)pyridine](/img/structure/B5536464.png)

![ethyl (8,8-dimethyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]isoquinolin-6(7H)-ylidene)acetate](/img/structure/B5536478.png)

![3-bromo-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B5536490.png)

![N'-[(4-methoxyphenyl)(phenyl)methylene]-3-nitrobenzohydrazide](/img/structure/B5536493.png)

![3-propyl-N-[1-(1-propyl-1H-1,2,4-triazol-5-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5536498.png)

![(3aS*,10aS*)-2-[(5-methyl-1H-pyrazol-1-yl)acetyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5536502.png)

![4-[4-(3-methylbutanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5536535.png)

![2-methyl-4-[4-(phenylacetyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B5536546.png)

![(4aS*,8aR*)-1-(3-methylbutyl)-6-[6-methyl-2-(methylthio)pyrimidin-4-yl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5536563.png)

![N-(3-chloro-4-fluorophenyl)-3-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}propanamide](/img/structure/B5536565.png)